2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a thioacetamide bridge and a 4-ethylphenyl substituent. Its synthesis likely follows alkylation strategies similar to those reported for analogous thiopyrimidines (e.g., reaction of 2-thiopyrimidinones with chloroacetamides) .
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-17-10-12-18(13-11-17)24-21(28)16-30-22-19-8-7-9-20(19)27(23(29)25-22)15-14-26(5-2)6-3/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNCFKUIBOPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 458.58 g/mol. The structure features a tetrahydrocyclopentapyrimidine core, which is significant for its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of cyclopentapyrimidines exhibit significant anticancer properties. A study evaluated various amide derivatives for their ability to inhibit S-adenosyl-L-homocysteine hydrolase (SAHase), which is crucial in cancer cell proliferation. The compound demonstrated a dose-dependent inhibition of SAHase activity, suggesting its potential as an anticancer agent .
2. Neuroprotective Effects
The diethylamino group in the compound has been associated with neuroprotective effects. In vitro studies showed that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This mechanism may involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
3. Antimicrobial Activity
Initial screening of the compound against various bacterial strains revealed moderate antimicrobial activity. The thioether moiety is believed to play a role in this activity by disrupting bacterial cell membranes, leading to cell lysis .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of SAHase, leading to altered methylation processes within cells.
- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancerous cells.
- Membrane Interaction : The thioether group enhances membrane permeability, facilitating the entry of the compound into cells and enhancing its biological effects.
Case Studies
Several studies have documented the effects of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A recent study evaluated the effects of various cyclopentapyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results indicated that compounds similar to the one discussed exhibited IC50 values in the micromolar range, showcasing their potential as chemotherapeutic agents .
- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, compounds with similar structures were shown to improve cognitive function and reduce neuronal loss when administered prior to neurotoxic challenges.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ in three key regions:
Aminoalkyl Side Chain: Dimethylaminopropyl (CAS 1115506-62-1): Replaces diethylaminoethyl with dimethylaminopropyl, reducing steric bulk but increasing hydrophilicity .
Pyrimidine Core: –2 describe thieno[2,3-d]pyrimidine derivatives with a 4-chlorophenyl group, introducing electronegative Cl for enhanced electronic interactions .
Aryl Acetamide Substituents: 4-Ethylphenyl (target compound): Moderate lipophilicity. 4-Chlorophenyl (): Higher electronegativity may improve binding to hydrophobic pockets .
Electronic and Steric Modulations
- Electron-Donating Groups (EDGs): Ethyl and phenoxy groups (target compound, ) increase electron density, favoring π-π stacking or hydrophobic interactions .
- Steric Effects : Bulky substituents (e.g., 2-ethyl-6-methylphenyl in ) may reduce binding affinity due to steric hindrance .
Q & A
Q. How to scale up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to control reaction time and temperature precisely, minimizing racemization .
- Chiral HPLC : Monitor enantiomeric excess (ee) during scale-up. For cyclopenta[d]pyrimidine derivatives, use Chiralpak IG columns with hexane/isopropanol mobile phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
